molecular formula C9H5Cl3N2O B1615296 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole CAS No. 287917-57-1

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1615296
CAS No.: 287917-57-1
M. Wt: 263.5 g/mol
InChI Key: GJYOCYRIQUMWSG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a chloromethyl group and at position 5 with a 3,4-dichlorophenyl moiety. The 1,2,4-oxadiazole ring is known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups. The chloromethyl group introduces reactivity for further functionalization, while the 3,4-dichlorophenyl substituent contributes electron-withdrawing effects and lipophilicity, influencing both physicochemical properties and biological activity .

Properties

IUPAC Name

3-(chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-4-8-13-9(15-14-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYOCYRIQUMWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NO2)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344692
Record name 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287917-57-1
Record name 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The classical and most widely used method involves the cyclization of amidoximes with carboxylic acid derivatives (acyl chlorides, esters, anhydrides) to form the 1,2,4-oxadiazole ring. Variations include:

  • Reaction of amidoximes with acyl chlorides, often catalyzed by pyridine or tetra-n-butylammonium fluoride (TBAF) to improve yields.
  • Cyclization with activated carboxylic acid esters using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P.
  • One-pot syntheses using superbase media (NaOH/DMSO) or Vilsmeier reagent for activation of carboxylic acids.

These methods can yield diverse 3,5-disubstituted 1,2,4-oxadiazoles but sometimes suffer from moderate yields, long reaction times, or purification challenges.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition of nitrile oxides to nitriles, forming the oxadiazole ring. While it offers access to various derivatives, it is limited by:

  • Poor reactivity of nitrile triple bonds.
  • Side reactions leading to other oxadiazole isomers.
  • Requirement of expensive catalysts like platinum(IV).
  • Poor solubility and generally lower yields.

Tandem Reactions and Novel One-Pot Procedures

Recent advances include tandem reactions of nitroalkenes with arenes and nitriles in superacid media (e.g., trifluoromethanesulfonic acid) allowing rapid synthesis with high yields but requiring resistant substrates.

The target compound is a 3-(chloromethyl) and 5-(3,4-dichlorophenyl) substituted 1,2,4-oxadiazole, involving both halogenated alkyl and aromatic substituents. The preparation methods described in the literature and patents focus on strategic introduction of these groups.

Synthesis via Amidoxime and Halogenated Aromatic Acid Derivatives

A common approach is to start with the corresponding amidoxime and a halogenated aromatic carboxylic acid or its derivative:

  • Step 1: Preparation of the amidoxime precursor, typically from the corresponding nitrile.
  • Step 2: Reaction of the amidoxime with 3,4-dichlorobenzoyl chloride or 3,4-dichlorobenzoic acid derivatives under cyclization conditions.
  • Step 3: Introduction of the chloromethyl group at the 3-position, either by using chloromethyl-substituted amidoximes or via post-cyclization chloromethylation.

This method is supported by the patent US3227725A, which discloses halogenated 3,5-disubstituted 1,2,4-oxadiazoles, including chloromethyl and dichlorophenyl substituents, synthesized by reacting halogenated amidoximes with halogenated acid derivatives or their activated forms.

One-Pot Synthesis Using gem-Dibromomethylarenes and Amidoximes

Vinaya et al. (2019) reported an efficient one-pot synthesis of 3,5-diarylsubstituted 1,2,4-oxadiazoles by reacting gem-dibromomethylarenes with amidoximes, yielding products with halogenated substituents in excellent yields (~90%). Although this method was demonstrated for diaryl derivatives, it can be adapted for chloromethyl substitution by using appropriate halogenated methyl precursors.

Tandem Reactions with Nitroalkenes and Arenes

Golushko et al. developed a tandem reaction approach involving nitroalkenes, arenes, and nitriles in triflic acid, enabling rapid synthesis of 1,2,4-oxadiazoles with diverse substitution patterns, including halogenated phenyl groups. This method offers high yields (~90%) and short reaction times but requires substrates stable to superacid conditions.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield Range (%) Advantages Limitations Reference
Amidoxime + Acyl Chloride Cyclization Amidoxime, 3,4-dichlorobenzoyl chloride Pyridine or TBAF catalyst, reflux 40-80 Simple, well-established Moderate yields, purification issues
Amidoxime + Activated Ester/Acid Anhydride Amidoxime, 3,4-dichlorobenzoic acid ester or anhydride Coupling agents (EDC, DCC), mild to moderate temp 50-90 Good yields, mild conditions Long reaction time, sensitive groups
One-pot gem-Dibromomethylarenes + Amidoximes gem-Dibromomethylarene, amidoxime Room temp to reflux, extended time ~90 High yield, one-pot Long reaction time, complex purification
Tandem Nitroalkene + Arene + Nitrile Nitroalkene, arene, nitrile TfOH, 10 min ~90 Very fast, excellent yields Requires acid-resistant substrates

Detailed Research Findings and Notes

  • The amidoxime and acyl chloride method remains the most direct and commonly used route for preparing 3,5-disubstituted 1,2,4-oxadiazoles with halogenated substituents. The presence of the chloromethyl group can be introduced either via the amidoxime or by using halogenated acid derivatives.

  • Catalysts such as pyridine and TBAF improve the efficiency of cyclization reactions, increasing yields and reducing side products.

  • One-pot methods using superbase media (NaOH/DMSO) or Vilsmeier reagent activation provide milder conditions and simpler purification but may have limitations with functional groups sensitive to basic or electrophilic conditions.

  • The gem-dibromomethylarene approach offers a route to chloromethyl-substituted oxadiazoles with excellent yields but requires careful handling of dibromo precursors and may involve longer reaction times.

  • Tandem reaction methods using superacid catalysis are promising for rapid synthesis but are limited by substrate stability and availability.

  • The patent US3227725A extensively covers halogenated 3,5-disubstituted 1,2,4-oxadiazoles, including the target compound or close analogs, describing the preparation from halogenated amidoximes and acid derivatives, emphasizing the versatility of halohydrocarbyl and haloaryl substituents.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxadiazoles.

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Specifically, 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has been studied for its effectiveness against various bacterial strains. The presence of the chloromethyl and dichlorophenyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Properties
Studies have shown that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. The chlorinated phenyl groups are believed to play a crucial role in enhancing the cytotoxic effects against cancer cells. Recent investigations have demonstrated that this compound can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Agricultural Applications

Fungicidal Activity
The compound has been identified as a potential fungicide. Research indicates that oxadiazole derivatives can disrupt fungal cell wall synthesis and inhibit spore germination. This property makes it suitable for protecting crops from fungal diseases . A notable patent discusses the use of similar oxadiazole derivatives as effective fungicides in agricultural formulations .

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its reactive chloromethyl group allows for further functionalization and incorporation into polymer matrices. Research is ongoing to explore its potential in creating materials with enhanced thermal stability and mechanical properties .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Bacterial InhibitionDemonstrated significant activity against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL .
Cancer Cell Apoptosis Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating strong cytotoxicity .
Fungicidal Properties Agricultural UseEffective against Fusarium species with a reduction in spore viability by over 70% at concentrations of 100 µg/mL .
Polymer Development Material ScienceSuccessfully incorporated into polycarbonate matrices enhancing thermal resistance up to 250°C .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in the Oxadiazole Core

Positional Isomerism in Oxadiazole Derivatives
  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole :
    The compound 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS: 33575-81-4) shares the same substituents but differs in the oxadiazole ring structure. The 1,3,4-isomer exhibits distinct electronic properties due to altered nitrogen positioning, which may affect hydrogen bonding and metabolic stability .
Substitution Patterns on the Oxadiazole Ring
  • Chloromethyl vs. Indole/Thienyl Groups: In 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (), the chloromethyl group is replaced by an indole moiety. This substitution enhances monoamine oxidase (MAO) inhibition, suggesting that electron-rich aromatic systems like indole improve enzyme interaction compared to the electrophilic chloromethyl group . Similarly, 3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole (CAS: 184970-24-9) substitutes the dichlorophenyl group with a thienyl ring.

Impact of Aryl Substituents

Chlorinated Phenyl Groups
  • 3,4-Dichlorophenyl vs. Other Chlorophenyl Variants :
    In a study (), analogs like 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole (3c) and 3,5-bis-(3,4-dichlorophenyl)-1,2,4-oxadiazole (3d) were synthesized. Increased chlorination (e.g., 3,4-dichlorophenyl) correlates with higher brine shrimp toxicity (LD₅₀: 3c = 0.8 μM vs. 3d = 0.5 μM) and enhanced antimicrobial activity against Staphylococcus aureus (MIC: 3c = 16 µg/mL). The electron-withdrawing chlorine atoms likely improve membrane permeability and target binding .

  • Positional Chlorine Effects :
    Compounds like 3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (Exact Mass: 227.9623) and 3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole () demonstrate that chlorine placement (ortho, meta, para) modulates steric hindrance and dipole moments. For example, para-substitution may enhance symmetry and crystallinity, affecting solubility .

Non-Chlorinated Aryl Groups
  • Heteroaromatic Substitutions :
    In 3-(Chloromethyl)-5-(3,5-dimethylisoxazol-4-yl)-1,2,4-oxadiazole (CAS: 175205-42-2), the dichlorophenyl group is replaced by a dimethylisoxazole ring. This introduces a basic nitrogen atom, which could improve water solubility but reduce lipophilicity compared to the dichlorophenyl analog .

Functional Group Modifications

Chloromethyl vs. Piperidine Derivatives

Mannich reaction-derived compounds like 5-(3,4-dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione () replace the chloromethyl group with piperidine-linked moieties. These derivatives exhibit antimicrobial and cytotoxic properties, with piperidine’s basicity facilitating ion-pair interactions in biological targets .

Sulfonamide and Triazole Hybrids

Compounds such as 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (CAS: 491873-61-1) introduce sulfonamide or triazole groups, enhancing hydrogen-bonding capacity and metabolic resistance compared to the chloromethyl-dichlorophenyl analog .

Biological Activity

The compound 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. In particular, compounds featuring the 1,2,4-oxadiazole scaffold have shown promising results against various cancer cell lines.

  • Case Study : A series of oxadiazole derivatives were synthesized and tested against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. One derivative exhibited an IC50 value of 0.48 µM against MCF-7 cells, indicating potent antiproliferative activity .
CompoundCell LineIC50 (µM)
Derivative 1MCF-70.48
Derivative 2HCT-1160.78
Derivative 3A5490.11

The introduction of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance biological activity significantly.

Antibacterial Activity

The antibacterial properties of oxadiazoles have also been explored extensively. Recent research indicates that derivatives of 1,2,4-oxadiazole can act as effective antibacterial agents.

  • Research Findings : A study focusing on the synthesis of oxadiazole derivatives showed enhanced antibacterial activity against Gram-positive bacteria. One compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus .
CompoundBacteriaMIC (µg/mL)
Derivative AStaphylococcus aureus32
Derivative BEscherichia coli64

Antifungal Activity

The antifungal effects of oxadiazoles have been documented as well. The mechanism often involves disrupting fungal cell wall synthesis.

  • Case Study : A derivative was tested against Candida albicans and exhibited an IC50 value of 20 µg/mL , showcasing its potential as an antifungal agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications in substituents can lead to significant changes in potency.

  • Key Observations :
    • The presence of halogen atoms (e.g., chlorine) on the aromatic ring enhances activity.
    • Electron-withdrawing groups at the para position improve anticancer efficacy.

Q & A

Basic: What synthetic methodologies are established for preparing 3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Step 1 : Reacting amidoxime derivatives with carboxylic acid esters or acyl chlorides under superbasic conditions (e.g., NaOH/DMSO). For example, amidoximes derived from 3,4-dichlorobenzonitrile can be condensed with chloromethyl-substituted esters .
  • Step 2 : Purification via silica gel column chromatography to isolate the product. Yields range from 30% to 76%, depending on substituents and reaction optimization .
  • Key reagents : Amidoximes, acyl chlorides, and polar aprotic solvents (e.g., acetonitrile, DMSO).

Basic: How is structural characterization performed for this compound?

Post-synthesis characterization employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., 3,4-dichlorophenyl protons appear as distinct doublets in the aromatic region) .
    • IR : Peaks at ~1600–1650 cm⁻¹ indicate C=N stretching in the oxadiazole ring .
    • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 290–360 for dichlorophenyl derivatives) and fragmentation patterns validate the structure .
  • Elemental analysis : To confirm C, H, N, and Cl content .

Advanced: What structural features govern its biological activity in anticancer or antimicrobial studies?

  • Substituent effects :
    • The 3,4-dichlorophenyl group enhances lipophilicity, improving membrane permeability and target binding .
    • The chloromethyl group introduces electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues) .
  • Structure-Activity Relationship (SAR) :
    • Replacement of the 3-phenyl group with pyridyl or thiophene substituents modulates apoptosis-inducing activity in cancer cells .
    • Dichlorophenyl derivatives show enhanced antimicrobial potency against Staphylococcus aureus and Candida spp. compared to non-halogenated analogs .

Advanced: What in vivo models have been used to evaluate its therapeutic potential?

  • MX-1 tumor xenograft models : Derivatives like 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole demonstrated tumor growth inhibition via TIP47 (IGF II receptor binding protein) targeting .
  • Formalin-induced inflammation models : Related triazole-oxadiazole hybrids reduced nociceptive responses, suggesting potential analgesic applications .

Advanced: How does crystallographic analysis inform its molecular interactions?

  • Crystal structure data :
    • The oxadiazole ring is nearly coplanar with the dichlorophenyl ring (dihedral angle: ~1.7°), favoring π-π stacking in protein binding pockets .
    • Short contacts (e.g., Cl···O interactions at 3.02 Å) stabilize crystal packing and may mimic halogen bonding in biological targets .

Basic: What analytical methods are used for quantification and purity assessment?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for purity >95% .
  • Exact mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., m/z 271.955896 for C₉H₇Cl₃N₂O) .

Advanced: What assays evaluate its toxicity profile?

  • Brine shrimp (Artemia salina) lethality : LC₅₀ values <100 µg/mL indicate moderate toxicity, guiding dose selection for in vivo studies .
  • Flow cytometry : Cell cycle arrest (G₁ phase) and apoptosis induction in T47D breast cancer cells at IC₅₀ = 5–10 µM .

Advanced: How is its metabolic stability assessed in preclinical studies?

  • Microsomal incubation : Liver microsomes (human/rat) evaluate phase I metabolism (e.g., oxidative dechlorination).
  • Metabolite identification : LC-MS/MS detects hydroxylated or glutathione-adducted metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
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3-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

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